3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride molecular weight and exact mass
3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride molecular weight and exact mass
An In-depth Technical Guide to 3,3,3-Trifluoro-2-methoxypropan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride (CAS No. 1306603-48-4), a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of both a trifluoromethyl (CF₃) and a methoxy (OCH₃) group onto a simple propane backbone creates a versatile scaffold with desirable physicochemical properties for modern drug discovery. This document details the molecule's fundamental properties, including its molecular weight and exact mass, and presents a plausible, detailed workflow for its synthesis and analytical characterization. Furthermore, it explores the rationale behind its use in medicinal chemistry, grounded in the established roles of its constituent functional groups in enhancing metabolic stability, modulating basicity, and improving pharmacokinetic profiles. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced fluorinated synthons in their research endeavors.
Introduction: The Strategic Value of Fluorination in Modern Chemistry
In contemporary drug design, the introduction of fluorine-containing functional groups is a cornerstone strategy for optimizing a molecule's therapeutic potential. The trifluoromethyl (CF₃) group, in particular, is widely employed to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1] Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, a feature that can be exploited to fine-tune interactions with biological targets.[2] Concurrently, the methoxy (OCH₃) group is a prevalent substituent in approved drugs, valued for its ability to influence ligand-target binding, improve physicochemical properties, and favorably modify absorption, distribution, metabolism, and excretion (ADME) parameters.[3]
3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride emerges as a molecule that synergistically combines these advantageous features. It provides a conformationally simple yet functionally rich scaffold for building novel chemical entities. The presence of the amine handle allows for straightforward derivatization, while the trifluoromethyl and methoxy groups offer intrinsic benefits for developing drug candidates with potentially improved potency and pharmacokinetic profiles.
Physicochemical Properties and Key Identifiers
The fundamental properties of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride are summarized in the table below. This data is essential for accurate experimental design, reaction stoichiometry, and analytical interpretation.
| Property | Value | Source(s) |
| Chemical Name | 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride | [4] |
| Synonym(s) | 3,3,3-trifluoro-2-methoxy-1-propanamine hydrochloride | [5] |
| CAS Number | 1306603-48-4 | [4][6][7] |
| Molecular Formula | C₄H₉ClF₃NO | [5] |
| Molecular Weight | 179.57 g/mol | [6] |
| Exact Mass | 179.03248 Da | Calculated |
| Monoisotopic Mass (Free Base) | 143.0558 Da | [8] |
| Physical Form | Solid | [5] |
| InChI Key | XFBPDPPOCQUMGL-UHFFFAOYSA-N | [5] |
The trifluoromethyl group's powerful inductive effect significantly reduces the basicity (pKa) of the primary amine compared to its non-fluorinated analogue. This modulation is a critical consideration in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding interactions.[2]
A Plausible Workflow for Synthesis and Purification
While specific proprietary synthesis routes may vary, a chemically sound and logical pathway can be proposed based on established organic chemistry principles. The following multi-step synthesis is designed as a self-validating protocol, where the successful isolation and characterization of each intermediate confirms the viability of the preceding step.
Synthesis Workflow Diagram
Caption: A plausible multi-step synthetic route to the target compound.
Detailed Experimental Protocol
Rationale: This synthetic approach begins with a commercially available trifluorinated alkene and systematically introduces the required methoxy and amine functionalities. The choice of reagents and reaction sequence is designed to control regioselectivity and ensure high conversion at each stage.
Step 1: Epoxidation of 3,3,3-Trifluoropropene
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Protocol: To a solution of 3,3,3-Trifluoropropene in dichloromethane (DCM) at 0 °C, slowly add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise. The reaction is stirred at room temperature until analytical techniques (e.g., TLC or GC-MS) indicate complete consumption of the starting material. The reaction is then quenched with a solution of sodium thiosulfate and washed with sodium bicarbonate solution.
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Causality: Epoxidation is a reliable method for converting an alkene into a versatile three-membered ring intermediate. This epoxide can be subsequently opened by various nucleophiles at either the C2 or C3 position, providing a handle for further functionalization.
Step 2: Regioselective Iodination and Methylation
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Protocol: The crude epoxide is dissolved in acetic acid and treated with sodium iodide. The reaction mixture is heated to facilitate the ring-opening, yielding an iodohydrin intermediate. After workup and purification, the intermediate is dissolved in anhydrous tetrahydrofuran (THF), cooled to 0 °C, and deprotonated with sodium hydride (NaH). Methyl iodide (MeI) is then added, and the reaction is allowed to warm to room temperature.
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Causality: The epoxide ring-opening is directed to the less-hindered C3 position by the iodide nucleophile. The subsequent Williamson ether synthesis, using a strong base (NaH) and an alkylating agent (MeI), selectively converts the hydroxyl group to the desired methoxy ether.
Step 3: Azide Substitution
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Protocol: The resulting 3,3,3-Trifluoro-1-iodo-2-methoxypropane is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) is added. The mixture is heated to facilitate the Sₙ2 substitution reaction.
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Causality: The conversion of the iodide (an excellent leaving group) to an azide is a robust and highly efficient method for introducing a nitrogen atom. The azide is stable, easy to handle, and serves as a direct precursor to the primary amine.
Step 4: Reduction of the Azide to the Primary Amine
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Protocol: The purified azide intermediate is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The reaction vessel is purged and filled with hydrogen gas (H₂) and stirred vigorously until the reaction is complete. The catalyst is then removed by filtration through Celite.
-
Causality: Catalytic hydrogenation is a clean and high-yielding method for reducing azides to primary amines. The byproducts are simply nitrogen gas, which simplifies purification.
Step 5: Formation of the Hydrochloride Salt
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Protocol: The resulting free base amine is dissolved in anhydrous diethyl ether (Et₂O). A solution of hydrogen chloride (HCl) in Et₂O is added dropwise until precipitation is complete. The resulting white solid is collected by filtration, washed with cold Et₂O, and dried under vacuum.
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Causality: Converting the free base amine to its hydrochloride salt significantly improves its stability, crystallinity, and handling properties. As a solid, it is less volatile and easier to weigh and store accurately compared to the often-oily free base.
Analytical Characterization Workflow
Rigorous analytical validation is paramount to confirm the identity, structure, and purity of the final compound. Each technique provides complementary information, creating a comprehensive analytical profile.
Analytical Workflow Diagram
Caption: A standard analytical workflow for structural and purity validation.
Key Analytical Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of protons on the methoxy group, the aminomethyl group (-CH₂NH₂), and the methine proton (-CH-). The coupling patterns between these protons will validate the connectivity.
-
¹³C NMR: Will show distinct signals for each of the four carbon atoms in the molecule, with the carbon attached to the fluorine atoms exhibiting a characteristic quartet splitting pattern.
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¹⁹F NMR: Will display a single, sharp signal (a singlet or a doublet depending on coupling to the methine proton), confirming the presence and chemical environment of the -CF₃ group.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Protocol: The sample is analyzed using electrospray ionization (ESI) in positive ion mode.
-
Causality: This technique provides an extremely accurate measurement of the mass-to-charge ratio of the protonated free base ([M+H]⁺), allowing for the unambiguous confirmation of the elemental formula (C₄H₈F₃NO).[8]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: A reverse-phase C18 column is used with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector at ~210 nm.
-
Causality: HPLC is the gold standard for determining the purity of a compound. By separating the target molecule from any unreacted starting materials, byproducts, or impurities, the purity can be accurately quantified as a percentage of the total peak area.
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Applications in Drug Development and Medicinal Chemistry
3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride serves as an invaluable building block for introducing the 3,3,3-trifluoro-2-methoxypropyl moiety into larger, more complex molecules.
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Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing the -CF₃ group at the terminal position can effectively block metabolic oxidation at that site, a common strategy to increase the in vivo half-life of a drug candidate.[1][9]
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Enhanced Lipophilicity and Permeability: The -CF₃ group generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. This is particularly advantageous for developing drugs that need to penetrate the blood-brain barrier to act on targets within the central nervous system.[1]
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Scaffold for Novel Therapeutics: The primary amine serves as a versatile chemical handle for constructing a wide array of derivatives. It can be readily acylated, alkylated, or used in reductive amination reactions to couple the scaffold to other fragments or pharmacophores, enabling the exploration of vast chemical space in a drug discovery campaign.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
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Hazard Profile: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5] It may also cause respiratory irritation.
-
Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
Conclusion
3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride is a highly functionalized building block that embodies several key principles of modern medicinal chemistry. Its unique combination of a metabolically robust trifluoromethyl group, a property-modulating methoxy group, and a synthetically versatile amine handle makes it a valuable tool for researchers. The well-defined physicochemical properties and the potential for rational synthesis and characterization outlined in this guide underscore its utility in the development of next-generation therapeutics.
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3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine hydrochloride 50mg. Dana Bioscience. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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